Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including cyclization and condensation reactions. One common method involves the reaction of a chromanone derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one derivatives: These compounds share a similar chromane backbone but lack the spiro linkage.
Spirooxindoles: These compounds have a spiro linkage but differ in the specific rings involved.
Piperidine derivatives: These compounds contain the piperidine ring but may not have the spiro linkage or chromane structure
Uniqueness
Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its combination of a spiro linkage, chromane backbone, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H25NO5 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-11-13(23-4)5-6-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
FAGIYEFOUYDXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
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